molecular formula C16H19N3O3 B2759412 2-(2-methoxyethoxy)-N-(2-(pyridin-4-yl)ethyl)isonicotinamide CAS No. 2034301-43-2

2-(2-methoxyethoxy)-N-(2-(pyridin-4-yl)ethyl)isonicotinamide

Cat. No.: B2759412
CAS No.: 2034301-43-2
M. Wt: 301.346
InChI Key: ZNPWLZXGCGJFGZ-UHFFFAOYSA-N
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Description

2-(2-methoxyethoxy)-N-(2-(pyridin-4-yl)ethyl)isonicotinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyethoxy group, a pyridinyl group, and an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-(2-(pyridin-4-yl)ethyl)isonicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridinyl Intermediate: The synthesis begins with the preparation of a pyridinyl intermediate, which can be achieved through the reaction of pyridine with suitable reagents under controlled conditions.

    Introduction of the Methoxyethoxy Group: The next step involves the introduction of the methoxyethoxy group to the pyridinyl intermediate. This can be accomplished through nucleophilic substitution reactions using appropriate alkylating agents.

    Coupling with Isonicotinamide: The final step involves coupling the methoxyethoxy-pyridinyl intermediate with isonicotinamide. This step typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethoxy)-N-(2-(pyridin-4-yl)ethyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-methoxyethoxy)-N-(2-(pyridin-4-yl)ethyl)isonicotinamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-(2-(pyridin-4-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling cascades. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyethoxy)pyridin-4-ylmethanamine
  • 2-(2-methoxyethoxy)pyridin-4-ylmethanol
  • Trifluoromethylpyridines

Uniqueness

2-(2-methoxyethoxy)-N-(2-(pyridin-4-yl)ethyl)isonicotinamide stands out due to its unique combination of functional groups, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-(2-pyridin-4-ylethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-21-10-11-22-15-12-14(5-9-18-15)16(20)19-8-4-13-2-6-17-7-3-13/h2-3,5-7,9,12H,4,8,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPWLZXGCGJFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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